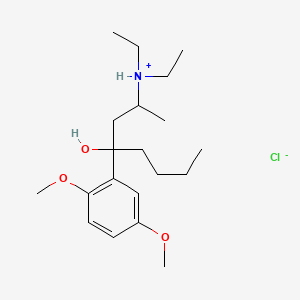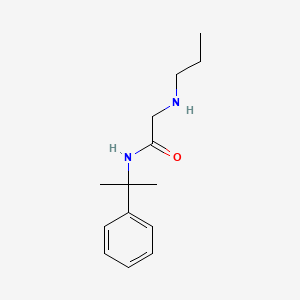
Acetamide, N-(alpha,alpha-dimethylbenzyl)-2-(propylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(alpha,alpha-dimethylbenzyl)-2-(propylamino)- is a complex organic compound with a unique structure that includes an acetamide group, a dimethylbenzyl group, and a propylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(alpha,alpha-dimethylbenzyl)-2-(propylamino)- typically involves a multi-step process The initial step often includes the formation of the acetamide group through the reaction of acetic anhydride with an amine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
Acetamide, N-(alpha,alpha-dimethylbenzyl)-2-(propylamino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups within the compound, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
科学的研究の応用
Acetamide, N-(alpha,alpha-dimethylbenzyl)-2-(propylamino)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用機序
The mechanism by which Acetamide, N-(alpha,alpha-dimethylbenzyl)-2-(propylamino)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.
類似化合物との比較
Similar Compounds
Acetamide, N-(alpha,alpha-dimethylbenzyl)-: This compound lacks the propylamino group, which may result in different chemical properties and applications.
Benzamide, N-(alpha,alpha-dimethylbenzyl)-2-(propylamino)-: This compound has a benzamide group instead of an acetamide group, leading to variations in reactivity and biological activity.
Uniqueness
Acetamide, N-(alpha,alpha-dimethylbenzyl)-2-(propylamino)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
91793-40-7 |
|---|---|
分子式 |
C14H22N2O |
分子量 |
234.34 g/mol |
IUPAC名 |
N-(2-phenylpropan-2-yl)-2-(propylamino)acetamide |
InChI |
InChI=1S/C14H22N2O/c1-4-10-15-11-13(17)16-14(2,3)12-8-6-5-7-9-12/h5-9,15H,4,10-11H2,1-3H3,(H,16,17) |
InChIキー |
VFFIBFFLDDIALY-UHFFFAOYSA-N |
正規SMILES |
CCCNCC(=O)NC(C)(C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


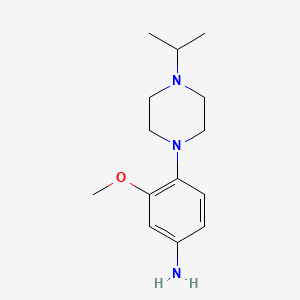
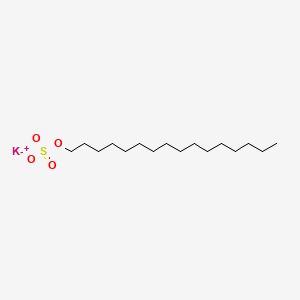
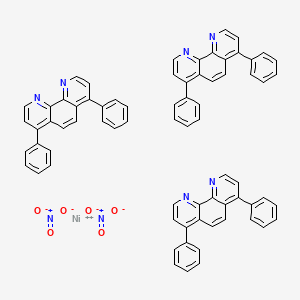
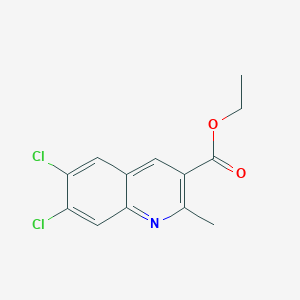
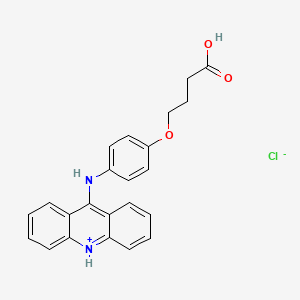
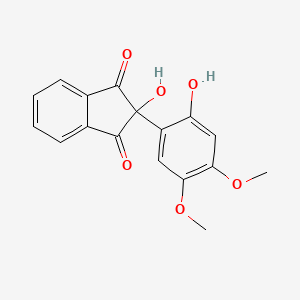

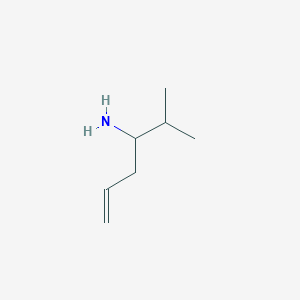
![N-[1-(5,5-Dimethyl-3-oxocyclohex-1-enyl)vinyl]-2-methoxyacetamide](/img/structure/B13781641.png)
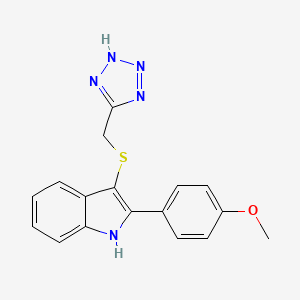
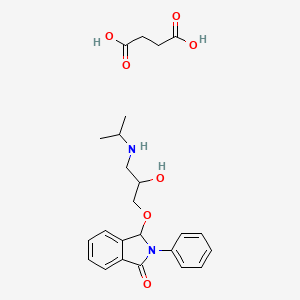
![5-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide](/img/structure/B13781671.png)

